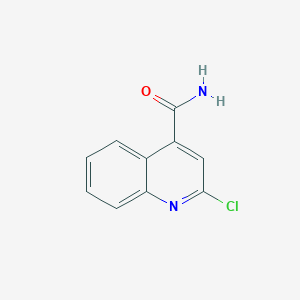

2-Chloroquinoline-4-carboxamide

Description

Contextualization of Quinoline (B57606) Carboxamides as a Chemical Scaffold

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is classified as a privileged scaffold in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. nih.gov The introduction of a carboxamide functional group (-C(=O)NHR) to this framework gives rise to quinoline carboxamides, a class of compounds that has demonstrated enhanced biological properties. nih.gov This modification has proven to be an effective strategy for augmenting the pharmacological potential of the quinoline core, particularly in the realm of anticancer drug discovery. nih.gov

Researchers have extensively explored quinoline carboxamides for their diverse biological activities, which extend beyond oncology to include anti-inflammatory, antimalarial, and antiviral properties. researchgate.netnih.govnih.gov The versatility of the quinoline carboxamide scaffold allows for structural modifications at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. nih.gov For instance, derivatives of quinoline-3-carboxamide (B1254982) have been optimized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Similarly, the 4-quinolone structure, a close relative, is found in numerous natural products with activities ranging from anti-inflammatory to cytotoxic against cancer cell lines. nih.govbeilstein-journals.org The inherent chemical reactivity and biological significance of this scaffold continue to make it a focal point of research for developing next-generation therapeutics. researchgate.net

Historical Trajectory of Research on 2-Chloroquinoline-4-carboxamide and its Derivatives

The journey of this compound and its related structures in academic research is rooted in the broader exploration of quinoline-based compounds. A significant milestone was the identification of the quinoline-4-carboxamide series from a phenotypic screen against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org The initial hit compound from this screen, while showing good in vitro activity, suffered from suboptimal physicochemical properties, including high lipophilicity and poor metabolic stability. nih.govacs.org

This discovery prompted extensive hit-to-lead optimization programs aimed at improving the compound's potency, aqueous solubility, and metabolic profile. nih.govacs.org Early synthetic efforts focused on modifying substituents on the quinoline ring and the carboxamide moiety. For example, the Pfitzinger reaction was employed to construct the core quinoline-4-carboxylic acid intermediate, which was then coupled with various amines to generate a library of carboxamide derivatives. nih.govacs.org A key synthetic precursor, 2-chloroquinoline-4-carboxylic acid, can be synthesized from 2-hydroxy-4-quinolinecarboxylic acid. chemicalbook.comchemdad.com

The historical development also benefited from extensive research into the chemistry of related building blocks, such as 2-chloroquinoline-3-carbaldehyde, which has been a subject of review for its synthesis and reactions over various periods. newsama.comsemanticscholar.org These foundational studies provided chemists with a versatile toolbox of reactions to create diverse and complex quinoline derivatives, paving the way for the discovery of potent drug candidates.

Current Significance of this compound in Medicinal and Synthetic Chemistry Research

In contemporary research, this compound continues to be a molecule of high interest. Its significance stems from its role as a crucial intermediate and a versatile pharmacophore in the design of new therapeutic agents. chemimpex.com The 2-chloro substituent is a particularly useful functional group, serving as a handle for introducing further molecular diversity through nucleophilic aromatic substitution reactions. nih.gov

In Medicinal Chemistry: The scaffold is at the forefront of developing novel treatments for a range of diseases:

Antimalarial Agents: An extensive medicinal chemistry program that began with a quinoline-4-carboxamide hit led to the discovery of DDD107498, a preclinical candidate with a novel mechanism of action involving the inhibition of the parasite's translation elongation factor 2 (PfEF2). nih.govresearchgate.net This compound demonstrates activity against multiple life-cycle stages of the malaria parasite and potent efficacy in animal models. nih.gov

Anticancer Agents: Research into quinoline carboxamides has yielded potent anticancer agents. nih.gov Novel quinoline-3-carboxamide derivatives have been designed and synthesized as inhibitors of EGFR kinase, with some compounds showing significant inhibitory activity at micromolar concentrations. nih.gov Furthermore, hybrid molecules incorporating the chloroquinoline scaffold with other biologically active moieties, like benzenesulfonamide, are being investigated as potential PI3K inhibitors for cancer treatment. nih.gov

Antiviral Agents: More recently, the 2-chloroquinoline (B121035) framework has been utilized to design dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), two cysteine proteases essential for viral replication. nih.gov

In Synthetic Chemistry: The reactivity of the 2-chloroquinoline core makes it a valuable building block for organic synthesis. semanticscholar.orgrsc.org It readily participates in cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds and introduce aromatic substituents. nih.gov It is also used in multicomponent reactions to construct complex heterocyclic systems, including fused quinoline structures like pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines. rsc.orgresearchgate.net The ongoing development of synthetic methods involving 2-chloroquinoline derivatives continues to expand the chemical space accessible to medicinal chemists, facilitating the creation of new and improved therapeutic agents. rsc.org

Research Data on this compound Derivatives

The following tables summarize key findings from research on derivatives of the quinoline carboxamide scaffold, highlighting their therapeutic potential.

Table 1: Antimalarial Activity of Quinoline-4-carboxamide Derivatives This table shows the structure-activity relationship (SAR) and in vivo efficacy of optimized compounds against Plasmodium species.

| Compound | Structure | In Vitro Potency (EC50, nM) | In Vivo Efficacy (ED90, mg/kg) |

| Hit Compound 1 | 120 | >30 | |

| DDD107498 (2) | <1 | <1 | |

| Compound 40 | 1.1 | <1 | |

| Compound 41 | 1.3 | 2.6 | |

| Compound 43 | 0.8 | <1 | |

| Data sourced from studies on the optimization of a quinoline-4-carboxamide series for antimalarial activity. nih.govresearchgate.net |

Table 2: EGFR Inhibition by Quinoline-3-carboxamide Derivatives This table presents the half-maximal inhibitory concentration (IC50) of novel quinoline-3-carboxamides (B1200007) against the Epidermal Growth Factor Receptor (EGFR) and the MCF-7 breast cancer cell line.

| Compound | EGFR IC50 (µM) | MCF-7 IC50 (µM) |

| Compound 5o (furan derivative) | 2.61 | 3.355 |

| Compound 6b (thiophene derivative) | 0.49 | 5.069 |

| Compound 8b | Potent EGFR Inhibition | 0.839 |

| Compound 10 (benzyloxy derivative) | 1.73 | 10.85 |

| Data from research focused on the design and optimization of quinoline-based EGFR inhibitors. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-chloroquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-5-7(10(12)14)6-3-1-2-4-8(6)13-9/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZFJWCMEHEJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90350687 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4295-16-3 | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90350687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloroquinoline 4 Carboxamide

Strategies for the Synthesis of the 2-Chloroquinoline-4-carboxamide Core

The formation of the fundamental this compound structure is achieved through several well-established synthetic routes. These pathways often begin with simpler precursors and strategically build the quinoline (B57606) and carboxamide moieties.

Multi-step Synthetic Routes from Precursors

The synthesis of the quinoline ring system, a key component of this compound, can be accomplished through multi-step reactions starting from readily available precursors. nih.govsemanticscholar.org One common approach involves the Pfitzinger reaction, where isatin (B1672199) or its derivatives are reacted with a carbonyl compound containing an α-methylene group in the presence of a base. nih.govsemanticscholar.org For instance, the reaction of an appropriate isatin with an acetophenone (B1666503) in the presence of potassium hydroxide (B78521) yields a 2-arylquinoline-4-carboxylic acid. nih.govsemanticscholar.org

Another versatile method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides. semanticscholar.org These aldehydes can then serve as precursors for further transformations to introduce the carboxamide group at the C4 position. Additionally, the Conrad-Limpach condensation of anilines with β-ketoesters provides a pathway to 4-hydroxyquinolines, which can be subsequently chlorinated. nih.gov

Utilization of 2-Chloroquinoline-4-carboxylic Acid as a Key Intermediate

A prevalent and direct strategy for synthesizing this compound relies on the use of 2-chloroquinoline-4-carboxylic acid as a pivotal intermediate. nih.govchemdad.com This carboxylic acid can be prepared through various methods, including the hydrolysis of the corresponding ester or the oxidation of other functional groups. chemdad.com The availability of 2-chloroquinoline-4-carboxylic acid provides a convergent point in the synthesis, allowing for the subsequent formation of the amide bond. nih.govchemdad.comuni.lu

The synthesis of 2-chloroquinoline-4-carboxylic acid itself can be achieved from precursors like 2-hydroxy-4-quinolinecarboxylic acid. chemdad.com

Formation of the Carboxamide Moiety

The final and crucial step in the synthesis of the core structure is the formation of the carboxamide group. This is typically achieved through the coupling of 2-chloroquinoline-4-carboxylic acid with an appropriate amine. nih.govkhanacademy.orgyoutube.com Standard peptide coupling reagents are frequently employed to facilitate this transformation. nih.gov

Commonly used coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The reaction is generally carried out in a suitable solvent such as dimethylformamide (DMF) at room temperature. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.govkhanacademy.org

A one-pot procedure has also been described where 2-hydroxyquinoline-4-carboxylic acid is treated with thionyl chloride to achieve both chlorination and acid chloride formation, followed by the addition of an amine to yield the desired this compound derivative. nih.gov

Advanced Derivatization and Functionalization Approaches

To explore the structure-activity relationships and optimize the properties of this compound, various derivatization and functionalization strategies are employed. These approaches focus on introducing a wide range of substituents at different positions of the molecule. nih.gov

Introduction of Diverse Substituents onto the Carboxamide Nitrogen

A primary site for derivatization is the nitrogen atom of the carboxamide group. nih.govnih.gov By reacting 2-chloroquinoline-4-carboxylic acid or its activated derivatives with a diverse array of primary and secondary amines, a library of N-substituted 2-chloroquinoline-4-carboxamides can be generated. nih.gov This allows for the introduction of various alkyl, aryl, and heterocyclic moieties, which can significantly influence the molecule's physicochemical and pharmacological properties. nih.gov

For example, the introduction of non-aromatic amines containing hydrogen bonding potential has been explored to improve properties like solubility and metabolic stability. nih.gov The nature and length of the linker between the carboxamide and any terminal amine group have also been shown to be important for activity. nih.gov

Modifications and Substitutions on the Quinoline Ring System

The quinoline ring itself offers multiple positions for modification, allowing for further fine-tuning of the molecule's characteristics. nih.govucsf.edu Substitutions on the benzo part of the quinoline ring can be introduced by starting with appropriately substituted anilines in the initial ring synthesis. ucsf.edu This allows for the incorporation of various functional groups at positions 5, 6, 7, and 8. ucsf.edu

Furthermore, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a variety of nucleophiles, such as amines. nih.gov This allows for the synthesis of 2-aminoquinoline-4-carboxamide (B1267938) derivatives. Additionally, electrophilic substitution reactions can be performed on the quinoline ring, although the regioselectivity can be influenced by the existing substituents. nih.gov

Chemo- and Regioselective Transformations

The reactivity of this compound is governed by the distinct electronic properties of its functional groups: the chloro substituent at the C2 position, the carboxamide group at C4, and the quinoline ring system itself. While literature specifically detailing the chemo- and regioselective transformations of this compound is specialized, the reactivity can be inferred from related 2-chloroquinoline (B121035) systems.

The chlorine atom at the C2 position is susceptible to nucleophilic substitution, a common transformation for haloquinolines. This allows for the introduction of various functional groups, including amines, alcohols, and thiols, in a regioselective manner. The carboxamide group at C4 offers another site for chemical modification, although it is generally less reactive than an acyl chloride or ester. It can undergo hydrolysis to the corresponding carboxylic acid under harsh acidic or basic conditions. Dehydration of the primary amide can yield the corresponding nitrile.

The quinoline ring itself can undergo electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of such reactions. The electron-withdrawing nature of both the chloro and carboxamide groups deactivates the ring towards electrophilic attack, suggesting that forcing conditions may be required.

Spectroscopic and Analytical Characterization of Synthesized Compounds

The structural elucidation and purity assessment of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the amide group. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the chloro and carboxamide substituents. For a related compound, 6-chloro-2-phenylquinoline-4-carboxamide, the amide protons appear as broad singlets, and the aromatic protons resonate in the downfield region typical for such systems. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 160-170 ppm. The carbon atom attached to the chlorine (C2) will also have a distinct chemical shift. Data from the precursor, 2-chloroquinoline-4-carboxylic acid, shows carbon signals across the aromatic and functional group regions. nih.gov

Predicted NMR Data for this compound

| Technique | Expected Chemical Shifts (ppm) | Notes |

|---|---|---|

| ¹H NMR | ~7.5-8.5 (aromatic protons), ~7.0-8.0 (amide protons, broad) | Chemical shifts are influenced by the solvent. Amide protons may exchange with D₂O. |

| ¹³C NMR | ~165-170 (C=O of amide), ~150 (C-Cl), ~120-148 (aromatic carbons) | Based on data from similar quinoline structures. |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to show strong absorption bands corresponding to the N-H stretching of the primary amide (typically two bands in the region of 3400-3100 cm⁻¹), the C=O stretching of the amide (around 1650-1690 cm⁻¹), C-Cl stretching, and various C=C and C-H vibrations of the aromatic quinoline ring. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with about one-third the intensity of the molecular ion peak). Fragmentation may involve the loss of the amide group, the chlorine atom, or parts of the quinoline ring. nih.gov

Key Spectroscopic Data

| Technique | Expected Features |

|---|---|

| IR Spectroscopy | N-H stretch (3400-3100 cm⁻¹), C=O stretch (1650-1690 cm⁻¹), C-Cl stretch, Aromatic C-H and C=C bands |

| Mass Spectrometry | Molecular ion peak with characteristic chlorine isotope pattern (M, M+2) |

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis and subsequent reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector at a wavelength where the quinoline ring system exhibits strong absorbance. The purity of commercially available 2-chloroquinoline-4-carboxylic acid has been reported to be at least 97% as determined by HPLC. calpaclab.com

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a highly sensitive and specific analytical method. This technique is invaluable for the analysis of complex reaction mixtures, allowing for the identification of intermediates, byproducts, and the final product based on both their retention times and mass-to-charge ratios. The development of inhibitors based on the 2-chloroquinoline framework has utilized sophisticated LC-MS systems for analysis. nih.gov

Biological Activity and Molecular Mechanisms of Action for 2 Chloroquinoline 4 Carboxamide Derivatives

Antimicrobial Activity Studies

The 2-chloroquinoline (B121035) scaffold is a key pharmacophore in the development of new antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for a broad spectrum of antimicrobial activities, demonstrating their potential in combating various pathogens.

Derivatives of the 2-chloroquinoline scaffold have been investigated for their in-vitro ability to inhibit the growth of several bacterial strains. researchgate.net A series of differentiated 2-chloroquinoline derivatives were synthesized with various spacer groups between the 2-chloroquinoline core and an aryl or heteroaryl ring. researchgate.net These compounds were tested against both Gram-positive and Gram-negative bacteria. nih.gov

In one study, quinoline-2-one derivatives demonstrated significant antibacterial action against a range of multidrug-resistant Gram-positive bacterial strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound from this series, compound 6c, was highly effective, showing minimum inhibitory concentrations (MIC) of 0.75 μg/mL against MRSA and Vancomycin-Resistant Enterococci (VRE), and 2.50 μg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE). nih.gov Another study highlighted a derivative, compound 21, which showed potent antibacterial activity with a MIC value in the range of 12.5 μg/ml. researchgate.net

While many quinazolinone derivatives have shown strong activity against Gram-positive bacteria, their efficacy against Gram-negative bacteria has generally been lower. dovepress.com However, some 2-amino-1,4-naphthoquinone derivatives have shown promise. For instance, derivative NQF was the most active in one study, with a MIC of 31.2 µg/mL against a β-lactamase positive strain of Klebsiella pneumoniae, a Gram-negative bacterium. scielo.br

Interactive Table: Antibacterial Activity of Selected Quinoline (B57606) Derivatives

Quinoline derivatives have also been evaluated for their antifungal properties against a variety of fungal pathogens, including yeasts and dermatophytes. nih.gov The synthetic versatility of the quinoline nucleus allows for modifications at various positions, leading to compounds with selective antifungal actions. nih.gov

In one study, a series of fifteen 7-chloro-4-arylhydrazonequinolines were tested for their in-vitro antifungal activity against eight oral fungi, including various Candida and Rhodotorula species. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard drug fluconazole. researchgate.net For example, compound 4o had a MIC against R. glutinis that was comparable to fluconazole, and compound 4a showed a MIC of 25 μg/mL and a MFC of 50 μg/mL. researchgate.net Another study found that certain quinoline derivatives were active against Candida spp. with MICs ranging from 25–50 μg/mL, while another derivative was effective against filamentous fungi with MICs of 12.5–25 μg/ml. nih.gov

A series of new fluorinated quinoline analogs also demonstrated good antifungal activity against several phytopathogenic fungi at a concentration of 50 μg/mL. nih.gov Specifically, compounds 2b, 2e, 2f, 2k, and 2n showed over 80% inhibition against Sclerotinia sclerotiorum, and compound 2g had an 80.8% inhibition rate against Rhizoctonia solani. nih.gov

Interactive Table: Antifungal Activity of Selected Quinoline Derivatives

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.govrsc.org Derivatives of 2-chloroquinoline have been a focus of this research, with numerous studies synthesizing and evaluating their in vitro activity against the H37Rv strain of Mtb. nih.govrsc.org

A series of quinolone derivatives were designed and synthesized, leading to the identification of compounds 6b6, 6b12, and 6b21, which exhibited MIC values against the H37Rv strain in the range of 1.2–3 μg/mL. rsc.org These compounds also showed excellent activity against a multidrug-resistant TB strain. rsc.org Another study on 2,3-disubstituted quinazolinone derivatives found that compounds 5a–e and 8a–c had MIC values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. dovepress.com

Research into arylated quinoline carboxylic acids (QCAs) identified two derivatives, 7i and 7m, as potent inhibitors of both replicating and non-replicating Mtb. nih.gov These compounds were shown to inhibit DNA gyrase, a key enzyme in bacterial DNA replication. nih.gov The inhibition of DNA gyrase is a known mechanism for synthetic quinoline derivatives used as anti-tubercular drugs. nih.gov

Interactive Table: Antitubercular Activity of Selected Quinoline Derivatives

Antimalarial Investigations

Malaria, caused by Plasmodium parasites, remains a major global health issue, with drug resistance hindering treatment efforts. nih.gov Quinoline-based compounds have historically been crucial in antimalarial therapy, and research into new quinoline derivatives continues to be a promising avenue for overcoming resistance. nih.gov

A series of quinoline-4-carboxamides were identified from a phenotypic screen against the blood stage of Plasmodium falciparum (3D7 strain). nih.gov The initial screening hit had an EC50 of 120 nM, and optimization led to lead molecules with low nanomolar in vitro potency. nih.gov Further development of the pharmacokinetic properties of these compounds resulted in several derivatives with excellent oral efficacy in a P. berghei malaria mouse model, with ED90 values below 1 mg/kg when administered orally for four days. nih.gov

Hybrid compounds incorporating the quinoline structure have also shown significant antimalarial activity. Quinoline-trioxolane hybrids were active in the low nanomolar range against both chloroquine-sensitive and -resistant strains of P. falciparum. nih.gov

A significant breakthrough in understanding the antimalarial action of quinoline-4-carboxamide derivatives was the discovery of a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2). nih.gov This finding distinguished these compounds from traditional quinoline antimalarials. The lead compound from this series, DDD107498, progressed to preclinical development due to its potent efficacy, favorable selectivity, and this unique mechanism. nih.gov

Elongation factor 2 (EF2) is a crucial protein that catalyzes ribosomal translocation during protein synthesis. nih.gov It is highly conserved across eukaryotes, but selective inhibition of fungal EF2 has been demonstrated with compounds like sordarin, which stabilizes the EF2-ribosome complex. nih.gov The identification of PfEF2 as the target for quinoline-4-carboxamides highlights a similar potential for developing species-specific inhibitors for antimalarial therapy. nih.gov

Anticancer Research Applications

The core structure of 2-chloroquinoline-4-carboxamide has been systematically modified to generate a multitude of analogs with significant anticancer properties. These derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, engage with specific molecular targets crucial for tumor survival, and alter cellular pathways that drive malignancy.

Derivatives of quinoline-4-carboxamide have shown notable antiproliferative activity against a range of human cancer cell lines. A significant focus of this research has been on aggressive and difficult-to-treat cancers, such as triple-negative breast cancer, for which the MDA-MB-231 cell line is a common model.

Studies have identified several potent compounds. For instance, a series of quinoline-4-carboxamides demonstrated cytotoxic potential, with specific derivatives proving effective against MDA-MB-231 cells. researchgate.net Similarly, research into pyrazoline derivatives bearing a 3,4,5-trimethoxyphenyl motif, structurally related to the quinoline core, showed increased potency for the MDA-MB-231 cell line. lookchem.com The introduction of a copper(II) complex to a related structure was also found to exhibit higher cytotoxicity against the MDA-MB-231 cell line than the standard chemotherapy agent cisplatin. researchgate.net Further research on thieno[2,3-d]pyrimidine-6-carboxylates, which are bioisosteres of the quinoline ring system, identified compounds with high selective antiproliferative effects against both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov

Table 1: Antiproliferative Activity of Selected Quinoline-4-carboxamide Derivatives and Related Compounds

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Source |

| Quinoline-4-carboxamide (Compound 4k ) | A549 (Lung) | 0.11 ± 0.02 | researchgate.net |

| Quinoline-4-carboxamide (Compound 4a ) | A549 (Lung) | 0.092 ± 0.02 | researchgate.net |

| Copper (II) Complex (Complex 1 ) | MDA-MB-231 (Breast) | 10.99 | researchgate.net |

| Pyrazoline (Compound 9c ) | MDA-MB-231 (Breast) | 52.5 | lookchem.com |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2 ) | MDA-MB-231 (Breast) | 0.056 | nih.gov |

| 4-amino-thieno[2,3-d]pyrimidine (Compound 2 ) | MCF-7 (Breast) | 0.013 | nih.gov |

The anticancer effects of this compound derivatives are rooted in their ability to interact with and inhibit specific molecular targets that are essential for cancer cell growth and survival.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key target in cancer therapy due to its role in tumor cell proliferation and survival. bohrium.com Synthesis and investigation of 2-guanidinoquinazolines, which are structurally related to quinoline-carboxamides, led to the identification of potent analogs that inhibit the STAT3 pathway and demonstrate improved antiproliferative activity against head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov

Protein Kinases: Protein kinases are critical regulators of cell signaling, and their inhibition is a well-established anticancer strategy. nih.gov A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to target phosphoinositide-dependent protein kinase-1 (PDK1), a key component in cancer chemoresistance. nih.gov Other research has focused on phosphatidylinositol 3-kinase (PI3Kα), which has emerged as a significant target for the design of new anticancer drugs, with N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides being evaluated as inhibitors. mdpi.com

Other Enzymes: The inhibitory action of these derivatives extends to other enzyme families. Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective inhibitors of histone deacetylases (HDACs), particularly HDAC3. frontiersin.org Another study led to the discovery of a 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) as a potent and selective inhibitor of Sirtuin 3 (SIRT3), another class of deacetylase enzymes, with an IC50 value of 7.2 µM. nih.gov

By interacting with their molecular targets, these compounds modulate key cellular pathways, leading to anticancer outcomes. A primary mechanism is the induction of apoptosis, or programmed cell death. For example, novel quinoline-4-carboxamide derivatives that target PDK1 were shown to potentiate apoptosis in cancer cells. nih.gov Mechanistic studies on an HDAC3 selective inhibitor revealed that it promotes apoptosis and induces G2/M cell cycle arrest in K562 leukemia cells. frontiersin.org Similarly, a potent SIRT3 inhibitor was found to induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines. nih.gov Furthermore, certain quinazoline (B50416) derivatives have been found to interact with calf thymus DNA through intercalation and groove binding, suggesting that DNA binding is another mechanism of action. rsc.org

Other Explored Biological Activities

The therapeutic potential of the this compound scaffold is not limited to oncology. Researchers have investigated its utility in other areas, uncovering promising antiviral activity and diverse enzyme inhibitory profiles.

The emergence of resistant viral strains necessitates the development of new antiviral agents with alternative targets. nih.gov Chloroquinolone carboxamide derivatives have been evaluated for their activity against Herpes Simplex Virus 1 (HSV-1). These compounds were found to inhibit the expression of the viral protein ICP27, indicating a different mode of action compared to currently available drugs like acyclovir. nih.gov The effective concentrations (EC50) for these molecules ranged from 8 µM to 32 µM. nih.gov In another study, derivatives based on the 2-chloroquinoline scaffold were designed as dual inhibitors of two key proteases of the SARS-CoV-2 virus, MPro and PLPro. nih.gov One derivative, an azetidinone (C11), showed improved potency against both enzymes, with inhibition constants (Ki) of 820 nM against MPro and 350 nM against PLPro, with negligible cytotoxicity. nih.gov

Table 2: Antiviral Activity of Selected this compound Derivatives

| Derivative Class | Viral Target | Activity Metric | Value | Source |

| Chloroquinolone Carboxamides | HSV-1 | EC50 | 8 - 32 µM | nih.gov |

| Azetidinone (C11) | SARS-CoV-2 MPro | Ki | 820 nM | nih.gov |

| Azetidinone (C11) | SARS-CoV-2 PLPro | Ki | 350 nM | nih.gov |

Beyond the anticancer and antiviral contexts, derivatives of the quinoline carboxamide structure have been studied for their ability to inhibit various enzymes and bind to specific receptors.

Enzyme Inhibition: A study of quinoline-4-carboxamides identified potent inhibitors of ectonucleotidases, a group of enzymes located on the cell surface. researchgate.net Specifically, one compound (4k) showed good inhibition against human ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (h-ENPP1) with an IC50 value of 0.11 µM, while another (4a) inhibited the e5'NT enzyme with an IC50 of 0.092 µM. researchgate.net Other research on 4-hydroxy-2-quinolinone carboxamides found that several derivatives were potent inhibitors of soybean lipoxygenase (LOX), with two compounds exhibiting an IC50 of 10 µM. mdpi.com

Receptor Binding: The 2-amino-4-phenyl quinoline moiety, a related structure, has been shown to have a high affinity for central nervous system receptors, with a particular preference for α-adrenoceptors, especially the α2-adrenoceptor subtype. nih.gov

Structure Activity Relationship Sar of 2 Chloroquinoline 4 Carboxamide Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of 2-chloroquinoline-4-carboxamide derivatives can be significantly altered by introducing various substituents at three key positions: the carboxamide nitrogen, the quinoline (B57606) ring, and the 2-position of the quinoline core.

Impact of Substituents on the Carboxamide Nitrogen on Activity

Further modifications underscored the importance of the amide N-H group for activity. Capping this group with a methyl substituent resulted in a significant 87-fold decrease in potency against Plasmodium falciparum. acs.org Replacing the pyrrolidine ring with a morpholine led to a 12-fold drop in activity. acs.org However, it is possible to reduce the size of the cyclic amine at this position and maintain activity. acs.org

| Compound | R² Substituent | Activity (EC₅₀, nM) vs. P. falciparum (3D7) |

|---|---|---|

| 46 | 2-(morpholino)ethyl | 84 |

| 47 | N-methyl-N-(2-(pyrrolidin-1-yl)ethyl) | 87 |

| 48 | 2-(azetidin-1-yl)ethyl | 11 |

| 49 | 2-(azetidin-1-yl)propyl | 10 |

Influence of Halogenation and Other Groups on the Quinoline Ring

Modifications to the quinoline ring itself, particularly at the R¹ position, are crucial for tuning the molecule's properties. Halogenation is a common strategy to enhance metabolic stability and biological activity.

In the development of antimalarial quinoline-4-carboxamides, replacing a bromine atom at the R¹ position with a chlorine or fluorine atom was well-tolerated and did not cause a significant loss of activity. nih.gov This change was beneficial as it decreased both the molecular weight and the lipophilicity (clogP) of the compounds. nih.gov However, the complete removal of the halogen from this position resulted in an eight-fold decrease in potency, highlighting the importance of a halogen substituent for optimal activity. nih.gov While the fluorinated derivatives were less lipophilic, they still presented challenges with poor solubility and metabolic stability, necessitating further modifications at other positions of the scaffold. nih.gov

Role of the 2-Position Substituent on Quinoline-4-carboxamide Activity

The substituent at the C-2 position of the quinoline ring (the R³ position in many antimalarial derivatives) has a profound impact on potency. SAR studies indicate a necessity for bulky, hydrophobic substituents at this position for strong inhibitory activity against enzymes like dihydroorotate (B8406146) dehydrogenase. nih.gov

In the context of antimalarial activity, replacing a simple tolyl group at this position with various primary and secondary amines generally led to reduced lipophilicity and improved solubility and microsomal stability. nih.gov However, not all amines were well-tolerated in terms of potency. Small heterocyclic groups like 4-amino-3-methyloxazole and N-methylpiperazine were detrimental to activity. nih.gov

A significant breakthrough was achieved by introducing a benzyl morpholine group at the R³ position, which resulted in a 70-fold increase in potency against P. falciparum. acs.org This modification also greatly improved cell permeability and bioavailability in mouse models. acs.org The orientation of such substituents is also key; for example, moving a methylmorpholine group from the para to the meta position of a phenyl ring at C-2 resulted in a weakly active compound. acs.org

| Compound | R³ Substituent | Activity (EC₅₀, nM) vs. P. falciparum (3D7) |

|---|---|---|

| 18 | 4-tolyl | 150 |

| 24 | 4-morpholinopiperidin-1-yl | 150 |

| 25 | (3-morpholinopropyl)amino | 70 |

| 2 | 4-(morpholinomethyl)phenyl | 1 |

Elucidation of Key Pharmacophoric Features for Specific Biological Activities

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological effect. For this compound derivatives, these features have been defined for both antimicrobial and antimalarial activities.

Structural Requirements for Potent Antimicrobial Activity

While many studies focus on the antimalarial properties of quinoline-4-carboxamides, the scaffold also exhibits significant antimicrobial activity. Research on 2-substituted derivatives of quinoline-4-carboxylic acids and their corresponding carboxamides has shed light on the structural requirements for this activity. nih.govresearchgate.net

Studies have shown that quinoline-4-carboxylic acid derivatives generally exhibit higher antimicrobial effects than their quinoline-4-carboxamide counterparts. nih.govresearchgate.net The latter often only weakly influence the growth of tested microorganisms. nih.gov For the more active carboxylic acid series, the nature of the 2-substituent is a key determinant of efficacy. For instance, methyl derivatives were found to be inactive, while the presence of phenyl, tolyl, thienyl, or furyl groups at the 2-position conferred antimicrobial properties. researchgate.net

Specifically, N-cycloheptylquinoline-2-carboxamide, N-cyclohexylquinoline-2-carboxamide, and N-(2-phenylethyl)quinoline-2-carboxamide have demonstrated higher activity against Mycobacterium tuberculosis than standard drugs like isoniazid. mdpi.comresearchgate.net Furthermore, derivatives with N,N-disubstitution, such as 2-(pyrrolidin-1-ylcarbonyl)quinoline, showed high efficacy against atypical mycobacterial strains. mdpi.com This suggests that for antimycobacterial activity, bulky and lipophilic substituents on the carboxamide nitrogen are advantageous. mdpi.com

Defining Essential Elements for Antimalarial Efficacy

The quinoline-4-carboxamide scaffold is a validated pharmacophore for antimalarial activity, with extensive research defining the key structural elements for potent efficacy. nih.govnih.gov A successful lead compound, DDD107498, emerged from the optimization of this series and acts by inhibiting the parasite's translation elongation factor 2 (PfEF2). nih.govacs.orgnih.gov

The essential pharmacophoric features for antimalarial activity can be summarized as follows:

A Halogenated Quinoline Core: A halogen (typically chlorine or fluorine) at the R¹ position (often C-6 or C-7) is critical for potency. nih.gov

A C-2 Aromatic Substituent: A large, appropriately substituted aromatic group at the 2-position is required. A key feature is a flexible linker connecting this aromatic ring to a hydrogen bond acceptor, such as the oxygen in a morpholine ring. This allows the molecule to adopt an optimal orientation for binding. acs.org

The Carboxamide Linker: The amide N-H group is important for activity, as its removal or substitution significantly reduces potency. acs.org

A Basic Amine on the Carboxamide: A terminal, basic cyclic amine (like pyrrolidine or azetidine) attached via a short alkyl chain to the carboxamide nitrogen is crucial. This group influences solubility and microsomal stability while retaining potency. nih.govacs.org Basicity, linker length, and lipophilicity at this position must be carefully balanced. nih.gov

Optimization of these features led to the development of compounds with low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. nih.govnih.gov

Structure-Activity Relationships for Anticancer Selectivity and Potency

The quinoline-4-carboxamide scaffold is a recognized pharmacophore in the development of anticancer agents, with modifications at various positions on the quinoline ring and the carboxamide group significantly influencing potency and selectivity. researchgate.netnih.gov The structure-activity relationship (SAR) of these derivatives reveals key insights into the structural requirements for effective anticancer activity.

Research into quinoline and quinolone carboxamides has demonstrated that incorporating a carboxamide linkage is an effective strategy for enhancing pharmacological properties, particularly anticancer potency. researchgate.netnih.gov The anticancer mechanisms of these compounds are diverse and include the inhibition of topoisomerase, protein kinases, and human dihydroorotate dehydrogenase. researchgate.netnih.gov

A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were designed, synthesized, and evaluated for their anticancer activity, particularly against colon cancer. nih.gov The general structure involves substitutions at the N-phenyl ring, the 2-phenyl ring, and the 6-position of the quinoline core. The in vitro anticancer screening of these compounds against various cancer cell lines, including those for colon, lung, prostate, and breast cancer, has provided detailed SAR data.

Key findings from the evaluation of these derivatives indicate that the nature and position of substituents on the phenyl rings and the quinoline nucleus are critical for both potency and selectivity. For instance, in one study, a derivative, 2-(4-chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) quinoline-4-carboxamide, was identified as the most potent compound against the MCF-7 breast cancer cell line with an IC50 value of 5.71 μM. researchgate.net Importantly, its evaluation against the normal kidney cell line (HEK-293) revealed a degree of specificity for cancer cells, highlighting its potential for selective anticancer activity. researchgate.net

Further SAR analysis revealed that substitutions on the quinoline ring can modulate activity and selectivity. For example, a methoxy group at the C-8 position was found to significantly enhance activity against Gram-negative bacterial strains, suggesting that substitutions at this position can have a profound impact on biological activity. researchgate.net

The following table summarizes the anticancer activity of selected quinoline-4-carboxamide derivatives against the human breast cancer cell line MCF-7, illustrating the impact of structural modifications on potency.

| Compound | R (Substitution) | IC50 (µM) against MCF-7 |

| 12e | 2-(4-chlorophenyl), N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) | 5.71 researchgate.net |

Another study focused on 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, which are closely related precursors to carboxamides. frontiersin.org One compound from this series, designated P6, showed inhibitory selectivity for SIRT3 (IC50 = 7.2 µM) over SIRT1 (IC50 = 32.6 µM) and SIRT2 (IC50 = 33.5 µM). frontiersin.org This compound demonstrated potent inhibitory activity against several MLLr leukemic cell lines, inducing cell cycle arrest and differentiation. frontiersin.org This highlights how modifications of the quinoline-4-carboxamide core can target specific enzymes involved in cancer progression.

Computational Chemistry and in Silico Approaches in 2 Chloroquinoline 4 Carboxamide Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a derivative of 2-Chloroquinoline-4-carboxamide, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking studies have been instrumental in predicting the binding interactions of 2-chloroquinoline (B121035) derivatives with various biological targets. For instance, derivatives of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid have been docked with the Plasmodium lactate (B86563) dehydrogenase (pLDH) receptor protein, a target for antimalarial drugs. researchgate.net These studies help in visualizing how the ligands fit into the binding site of the receptor and the types of non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.netresearchgate.net

Similarly, in the context of anti-HIV research, molecular docking has been used to evaluate the binding of quinoline (B57606) derivatives to the allosteric site of HIV reverse transcriptase. nih.gov These simulations can predict the binding mode and orientation of the drug candidates within the target's active site, which is a critical step in rational drug design. nih.gov In another study, the binding of 2,4-disubstituted quinoline derivatives to the Mycobacterium tuberculosis receptor LipB was investigated to understand their potential as anti-tubercular agents. dergipark.org.tr

The interaction of 2-chloroquinoline derivatives with SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro) has also been explored. nih.gov Covalent docking methods were employed to understand how these compounds bind to the active site cysteine residue (C145) of MPro. nih.gov Furthermore, in the search for new anticancer agents, the binding of thiopyrano[2,3-b]quinoline derivatives to the anticancer-related protein CB1a has been studied. nih.gov

An integrated in silico approach, including inverse virtual screening and molecular docking, identified Leishmania major N-myristoyltransferase (LmNMT) as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org These studies provide a foundational understanding of the ligand-receptor interactions that drive the biological activity of these compounds.

Analysis of Binding Affinities and Molecular Recognition

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy, which provides a measure of the strength of the interaction between the ligand and the receptor. Lower binding energies typically indicate a more stable and favorable interaction.

For example, a study on 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives reported binding energies against the pLDH receptor, with one of the most active compounds showing a binding energy of -9.05 kcal/mol. researchgate.netresearchgate.net In the case of HIV reverse transcriptase inhibitors, some synthesized quinoline derivatives exhibited docking scores that were better than those of standard drugs like rilpivirine (B1684574) and elvitegravir, with the most potent compound having a score of -10.675. nih.gov

The binding affinities of 2,4-disubstituted quinoline derivatives against the M. tuberculosis receptor LipB ranged from -3.2 to -18.5 kcal/mol, with some compounds showing higher binding affinities than the standard drug isoniazid. dergipark.org.tr For thiopyrano[2,3-b]quinoline derivatives targeting the CB1a protein, the binding affinities were in the range of -5.3 to -6.1 Kcal/mol. nih.gov Covalent docking of 2-chloroquinoline derivatives to SARS-CoV-2 MPro yielded cdock affinities ranging from -4.936 to -5.032 kcal/mol. nih.gov

These binding affinity values are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. The analysis of molecular recognition also involves examining the complementarity between the ligand and the receptor's binding pocket in terms of shape and electronic properties.

Identification of Crucial Amino Acid Residues in Binding Pockets

Molecular docking not only predicts binding affinity but also identifies the specific amino acid residues within the receptor's binding pocket that are critical for the interaction. This information is vital for understanding the mechanism of action and for designing new molecules with improved interactions.

In the study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acid derivatives with pLDH, specific hydrogen bond interactions with amino acids such as GLY29, GLY32, THR97, and ILE31 were identified for the most active compound. researchgate.net For the HIV reverse transcriptase inhibitors, hydrophobic interactions with TRP229 and hydrogen bond interactions with LYS101 were found to be important. nih.gov

Docking of thiopyrano[2,3-b]quinoline derivatives with the CB1a protein revealed interactions with several amino acids, including ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov In the case of SARS-CoV-2 MPro, the covalent docking studies highlighted the interaction with the catalytic cysteine residue, C145. nih.gov Furthermore, docking of 2-aryl-quinoline-4-carboxylic acid derivatives into the active site of Leishmania major N-myristoyltransferase (LmNMT) showed interactions with key residues like Phe90, Tyr217, and His219. frontiersin.org

Identifying these crucial amino acid residues provides a detailed map of the binding site, which can be used to guide the modification of the ligand to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This relationship is then used to predict the activity of new, unsynthesized compounds.

Development of 2D and 3D QSAR Models for Activity Prediction

Both 2D and 3D QSAR models have been developed to predict the biological activity of 2-chloroquinoline derivatives. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), use the 3D alignment of molecules to derive the relationship between their steric and electrostatic fields and their biological activity.

A 3D-QSAR study was conducted on a series of 2-chloroquinoline derivatives to understand their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. nih.gov This study developed statistically significant CoMFA and CoMSIA models that correlated the chemical structures with their antimycobacterial activity. nih.gov Similarly, 2D and 3D-QSAR models were developed for quinoline derivatives as inhibitors of Plasmodium falciparum, showing good predictive capabilities. mdpi.comconicet.gov.ar

QSAR models have also been developed for quinoline derivatives as P-glycoprotein inhibitors to combat multidrug resistance in cancer. nih.gov These models, built using various machine learning methods, aimed to predict the inhibitory activity against ABCB1. nih.gov

The development of these models involves dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The statistical quality of the models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.com

Correlation of Molecular Descriptors with Observed Biological Activity

A fundamental aspect of QSAR modeling is the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

In a 2D-QSAR study of 4-quinolinylhydrazone derivatives for antimalarial activity, descriptors such as the radius of gyration, moment of inertia Z, SssNH count, and SK Average were found to be well-correlated with the observed biological activity. researchgate.net Another study on quinoline derivatives as antimalarials found that descriptors like molar refractivity (AMR) and Van der Waals volume (VABC) negatively contributed to the activity, while properties related to lipophilicity and hydrogen-bonding were favorable. mdpi.com

The goal of QSAR is to build a mathematical equation that relates these descriptors to the biological activity. For example, a multiple linear regression equation can be derived to predict the activity of new compounds based on their descriptor values. researchgate.net The analysis of which descriptors are most influential provides valuable insights into the structural features that are important for the desired biological effect. This information can then be used to guide the design of new molecules with enhanced activity.

Predictive Capabilities for Novel this compound Analogs

Computational chemistry is instrumental in the rational design of novel analogs of this compound. By modifying the core structure in silico, researchers can predict the physicochemical and biological properties of a large number of potential derivatives before undertaking their actual synthesis. This predictive power accelerates the discovery of compounds with enhanced activity or improved pharmacokinetic profiles.

The process often involves the generation of a virtual library of analogs by systematically altering substituents at various positions on the this compound scaffold. These modifications can include changing functional groups on the quinoline ring or the carboxamide moiety. Quantitative Structure-Activity Relationship (QSAR) models are then developed to correlate structural features with biological activity. These models, built upon experimental data from a set of known compounds, can then forecast the potency of new, unsynthesized analogs. This allows for the prioritization of candidates that are most likely to succeed in experimental testing, saving significant time and resources.

Table 1: Predictive Workflow for Novel this compound Analogs

| Step | Description | Computational Tools Used | Predicted Outcome |

| 1. Scaffold Selection | The core this compound structure is defined. | Chemical drawing software | Base molecular structure |

| 2. Virtual Library Generation | Systematic in silico modifications are made to the scaffold to create a diverse set of virtual analogs. | Library enumeration software | A large dataset of potential new compounds |

| 3. Descriptor Calculation | Molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each analog. | Molecular modeling software | Quantitative data representing molecular properties |

| 4. QSAR Model Building | A mathematical model is created that links the descriptors to a known biological activity (e.g., anticancer potency). | Statistical analysis software | A predictive equation (e.g., Activity = f(descriptor1, descriptor2...)) |

| 5. Activity Prediction | The QSAR model is used to predict the activity of the virtual analogs. | QSAR software | A ranked list of promising new analogs for synthesis |

This predictive approach is a cornerstone of modern medicinal chemistry programs, enabling the focused design of derivatives with potentially superior efficacy. nih.govnih.gov

Homology Modeling and Molecular Dynamics Simulations

When the three-dimensional structure of a biological target is not experimentally known, homology modeling and molecular dynamics simulations become critical for understanding ligand-protein interactions.

Prediction of Target Protein Structures for Docking Studies

For many potential drug candidates, including derivatives of this compound, the precise protein target may not have a solved crystal structure. Homology modeling, also known as comparative modeling, constructs a 3D model of a target protein using the known experimental structure of a related homologous protein as a template. nih.govnih.gov

The process begins by identifying the amino acid sequence of the target protein. nih.gov This sequence is then used to search protein databases for templates with significant sequence similarity. redalyc.org Once suitable templates are identified, the target sequence is aligned with the template sequence, and a 3D model is built. nih.gov The quality and reliability of the resulting model are then rigorously assessed using various validation tools, ensuring its suitability for subsequent molecular docking studies. nih.govredalyc.org These docking studies can then simulate how this compound and its analogs might bind to the predicted active site of the target protein, providing insights into potential mechanisms of action. nih.gov

Assessment of Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.comnih.gov MD simulations apply the laws of classical mechanics to calculate the motion of every atom in the system, providing a detailed picture of the complex's flexibility and the stability of the interactions. mdpi.comnih.gov

Researchers use MD simulations to assess whether a docked pose of this compound within its target protein is stable. dntb.gov.ua By simulating the complex in a realistic environment (typically including water and ions) for nanoseconds or longer, they can observe the conformational changes and interaction patterns. mdpi.com Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds over time are analyzed to confirm the stability of the binding. dntb.gov.ua A stable complex in an MD simulation lends greater confidence that the compound can effectively bind to its target in vivo.

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations for Stability Assessment

| Parameter | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the protein or ligand over time compared to a reference structure. | A low, stable RMSD value suggests the complex is not undergoing major, disruptive conformational changes. dntb.gov.ua |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Lower RMSF values in the binding site residues indicate a stable interaction with the ligand. dntb.gov.ua |

| Hydrogen Bonds | Tracks the number and duration of hydrogen bonds formed between the ligand and the protein. | Persistent hydrogen bonds throughout the simulation indicate key stabilizing interactions. mdpi.comdntb.gov.ua |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. dntb.gov.ua |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govscispace.com It is highly effective for determining a compound's stability, reactivity, and electronic characteristics from first principles. nih.govnih.gov

Elucidation of Electronic Structures and Reactivity

DFT calculations are employed to understand the distribution of electrons within the this compound molecule. nih.gov This allows for the calculation of various properties that dictate its reactivity, such as the molecular electrostatic potential (MEP). The MEP map visually represents the charge distribution, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

Furthermore, DFT can be used to calculate global reactivity descriptors. nih.govnih.gov These descriptors, including chemical potential, hardness, softness, and the electrophilicity index, provide quantitative measures of a molecule's tendency to participate in chemical reactions. nih.gov This information is invaluable for predicting how this compound might interact with biological macromolecules or other reagents.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A critical aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr Conversely, a large energy gap implies higher stability and lower reactivity. nih.gov For this compound and its analogs, calculating the HOMO-LUMO gap helps to understand their electronic transition properties and intrinsic stability. nih.govnih.gov

Table 3: Illustrative DFT-Calculated Properties for a Quinoline Derivative

| Property | Description | Typical Value (eV) | Implication |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.2 to -6.8 | Relates to electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -2.5 | Relates to electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 3.7 to 4.5 | Indicates chemical reactivity and stability. dergipark.org.tr |

| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | -4.0 to -4.6 | Measures the tendency of electrons to escape |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | 1.8 to 2.3 | Measures resistance to change in electron distribution |

Note: The values presented are illustrative and based on DFT calculations for various quinoline derivatives reported in the literature. nih.govnih.govdergipark.org.tr The exact values for this compound would require a specific calculation.

Future Directions and Emerging Research Perspectives on 2 Chloroquinoline 4 Carboxamide

Rational Design and Synthesis of Next-Generation 2-Chloroquinoline-4-carboxamide Scaffolds

The rational design of novel this compound derivatives is a cornerstone of future research, aiming to enhance potency, selectivity, and pharmacokinetic properties. A key strategy involves the modification of the core scaffold to explore new chemical space. For instance, the synthesis of quinoline-6-carboxamides and 2-chloroquinoline-4-carboxamides has been achieved by reacting their corresponding carboxylic acids with various amine derivatives. researchgate.net This approach allows for the introduction of diverse functional groups, potentially leading to compounds with improved biological profiles.

Another avenue of exploration is the synthesis of hybrid molecules that combine the this compound moiety with other pharmacologically active scaffolds. This molecular hybridization can lead to compounds with dual or synergistic modes of action. For example, the synthesis of quinoline-based coumarin (B35378) derivatives has been reported, demonstrating the feasibility of integrating different heterocyclic systems. researchgate.net Furthermore, the development of multi-target agents based on the 4-hydroxy-2-quinolinone scaffold highlights the potential of quinoline (B57606) derivatives to interact with multiple biological targets. mdpi.com

The Pfitzinger and Doebner reactions are classical methods for quinoline synthesis that continue to be relevant. researchgate.net However, modern synthetic methodologies, such as microwave-assisted synthesis and multicomponent reactions, are being increasingly employed to generate libraries of this compound analogs efficiently. researchgate.netrsc.orgnih.gov These advanced synthetic techniques facilitate rapid structure-activity relationship (SAR) studies, accelerating the identification of lead compounds. For example, a one-pot chlorination and amide formation has been successfully used to synthesize a variety of analogs. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Amide Bond Formation | Reaction of 2-chloroquinoline-4-carboxylic acid with diverse amines. researchgate.net | Introduction of a wide range of substituents to probe SAR. |

| Molecular Hybridization | Combining the this compound scaffold with other active moieties. researchgate.netmdpi.com | Potential for dual-acting or synergistic compounds. |

| Advanced Methodologies | Utilization of microwave-assisted synthesis and multicomponent reactions. researchgate.netrsc.orgnih.gov | Increased efficiency and rapid library generation. |

Advanced In Vitro and In Vivo Biological Evaluation Methodologies

To fully characterize the therapeutic potential of new this compound derivatives, sophisticated biological evaluation methods are essential. In vitro assays play a crucial role in the initial screening and characterization of these compounds.

Advanced in vitro evaluation includes a battery of assays to determine not only the primary activity but also the selectivity and potential off-target effects. For instance, in the context of anticancer research, compounds are screened against a panel of human cancer cell lines to assess their cytotoxic effects. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to determine cell viability. nih.gov Beyond general cytotoxicity, specific enzyme inhibition assays are critical. For example, derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2) and human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.govnih.gov

| Evaluation Method | Purpose | Example Application |

| In Vitro Cytotoxicity Assays (e.g., MTT) | To determine the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50). nih.govnih.gov | Screening against various cancer cell lines. nih.gov |

| In Vitro Enzyme Inhibition Assays | To measure the inhibitory activity of a compound against a specific enzyme target. nih.govnih.gov | Evaluation as COX-2 or hDHODH inhibitors. nih.govnih.gov |

| In Vivo Animal Models | To assess the efficacy and pharmacokinetic profile of a compound in a living organism. nih.govresearchgate.netdiscoveryontarget.com | P. berghei mouse model for malaria; patient-derived xenografts for cancer. nih.govdiscoveryontarget.com |

Integration of Computational and Experimental Approaches for Drug Discovery Pipelines

The synergy between computational and experimental methods is revolutionizing drug discovery. In silico techniques are increasingly used to guide the rational design and optimization of this compound derivatives, saving time and resources.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand to its target protein. nih.govnih.gov This information can provide valuable insights into the molecular basis of activity and guide the design of more potent inhibitors. For example, docking studies have been used to understand the interaction of quinoline derivatives with targets like COX-2 and topoisomerases. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another important computational approach. mdpi.com By correlating the chemical structures of a series of compounds with their biological activities, QSAR models can predict the activity of novel, untested molecules. This allows for the prioritization of compounds for synthesis and biological testing.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor interactions over time, offering a more realistic representation of the binding process compared to static docking. frontiersin.org These simulations can help to assess the stability of the predicted binding poses and identify key interactions that contribute to binding affinity. The integration of these computational methods with experimental validation creates a powerful iterative cycle for drug discovery, accelerating the journey from hit identification to lead optimization. nih.gov

Exploration of Novel Therapeutic Areas and Target Identification Strategies

While 2-chloroquinoline-4-carboxamides have shown promise in established areas like cancer and infectious diseases, there is significant potential for their application in other therapeutic areas. nih.govnih.gov The exploration of novel therapeutic targets is a key future direction.

Target identification strategies are evolving beyond traditional approaches. Chemoproteomics, functional genomics, and phenotypic screening are powerful tools for identifying the molecular targets of bioactive compounds. discoveryontarget.com For instance, a phenotypic screen of a kinase library led to the discovery of a quinoline-4-carboxamide series with antimalarial activity, and subsequent work identified translation elongation factor 2 (PfEF2) as the novel target. nih.govresearchgate.net

Inverse virtual screening is an in silico approach that can be used to identify potential targets for a given compound by screening it against a large database of protein structures. frontiersin.org This can help to repurpose existing compounds or to identify novel targets for new chemical entities. For example, this method pointed to Leishmania major N-myristoyltransferase as a potential target for 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org

The development of dual-target inhibitors is another emerging area. By designing molecules that can modulate two distinct targets simultaneously, it may be possible to achieve enhanced efficacy or to overcome drug resistance. nih.gov For example, 2-chloroquinoline-based molecules have been designed as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro). nih.gov

The continued exploration of the chemical space around the this compound scaffold, coupled with innovative target identification strategies, will undoubtedly uncover new therapeutic opportunities for this versatile compound class.

Q & A

Q. What are the standard synthetic routes for 2-Chloroquinoline-4-carboxamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis of this compound typically employs classical quinoline derivatization protocols. Key methods include:

- Gould–Jacob reaction : Cyclization of substituted anilines with β-ketoesters under acidic conditions.

- Friedländer synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones.

- Transition metal catalysis : Palladium or copper-mediated cross-coupling to introduce the carboxamide group.

Optimization involves systematic variation of catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, toluene), and temperature. For example, microwave-assisted synthesis can reduce reaction time by 40–60% compared to conventional heating .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Time (h) | Key Conditions |

|---|---|---|---|

| Gould–Jacob | 55–65 | 12–24 | H₂SO₄, 120°C |

| Friedländer | 70–80 | 6–8 | EtOH, reflux |

| Pd-catalyzed coupling | 85–90 | 2–4 | Pd(PPh₃)₄, DMF, 80°C |

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chloro and carboxamide groups).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 206.6 (C₁₀H₇ClN₂O) .

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm).

For reproducibility, document solvent suppression parameters in NMR and column retention times in HPLC .

Advanced Research Questions

Q. How can green chemistry principles be applied to improve the sustainability of this compound synthesis?

Methodological Answer:

- Ultrasound irradiation : Reduces reaction time by enhancing mixing and energy transfer (e.g., 30-minute reactions vs. 6-hour conventional methods) .

- Ionic liquid-mediated reactions : Reusable solvents like [BMIM]BF₄ minimize waste.

- Catalyst recycling : Pd nanoparticles immobilized on silica show <5% activity loss over 5 cycles.

Q. Table 2: Green Synthesis Metrics

| Parameter | Conventional | Green Method |

|---|---|---|

| Solvent Waste (mL/g) | 120 | 15 |

| Energy (kJ/mol) | 850 | 300 |

| E-factor | 18.7 | 3.2 |

Q. How should researchers resolve contradictions in spectral data or structural assignments?

Methodological Answer:

- Comparative analysis : Cross-validate NMR shifts with computational predictions (DFT/B3LYP/6-31G*) .

- Single-crystal XRD : Resolve ambiguities in substituent positioning (e.g., chloro vs. carboxamide orientation) .

- Literature benchmarking : Compare melting points (e.g., 215–217°C) and IR carbonyl stretches (1680–1700 cm⁻¹) against prior studies .

For conflicting bioactivity data, conduct dose-response assays across multiple cell lines to isolate compound-specific effects .

Q. What computational strategies are effective for studying this compound’s reactivity or drug-likeness?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict electrophilic sites .

- Molecular docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina. Parameterize force fields with RESP charges for accuracy.

- ADMET prediction : Use SwissADME to assess logP (~2.1), bioavailability (70%), and CYP450 interactions .

Q. How can impurities in this compound batches be systematically identified and mitigated?

Methodological Answer: